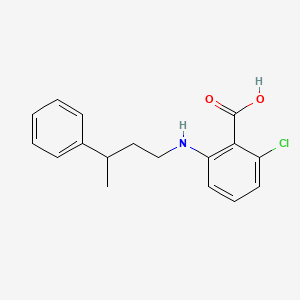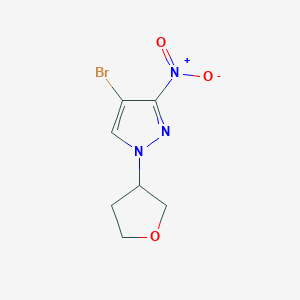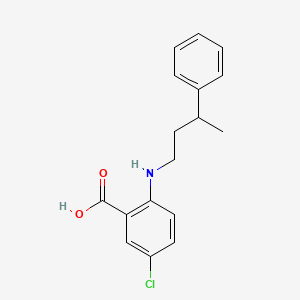
2-Chloro-6-(3-phenylbutylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(3-phenylbutylamino)benzoic acid, also known as C16, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. C16 is a derivative of diclofenac, which is a widely used NSAID. C16 has been found to be more effective than diclofenac in reducing inflammation and pain.
Mechanism of Action
2-Chloro-6-(3-phenylbutylamino)benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-Chloro-6-(3-phenylbutylamino)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-Chloro-6-(3-phenylbutylamino)benzoic acid has also been found to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue destruction in inflammatory conditions.
Advantages and Limitations for Lab Experiments
2-Chloro-6-(3-phenylbutylamino)benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX enzymes, making it a useful tool for studying the role of prostaglandins in inflammation and pain. 2-Chloro-6-(3-phenylbutylamino)benzoic acid is also relatively easy to synthesize, making it readily available for use in experiments. However, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to have some cytotoxic effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Chloro-6-(3-phenylbutylamino)benzoic acid. One area of interest is the development of more water-soluble derivatives of 2-Chloro-6-(3-phenylbutylamino)benzoic acid, which would make it easier to administer in vivo. Another area of interest is the investigation of the potential anticancer properties of 2-Chloro-6-(3-phenylbutylamino)benzoic acid. Further studies are needed to determine the mechanism of action of 2-Chloro-6-(3-phenylbutylamino)benzoic acid in cancer cells and to evaluate its efficacy in preclinical models. Finally, there is a need for more studies on the safety and toxicity of 2-Chloro-6-(3-phenylbutylamino)benzoic acid, particularly with regard to its potential cytotoxic effects.
Synthesis Methods
The synthesis of 2-Chloro-6-(3-phenylbutylamino)benzoic acid involves the reaction of 2-chloro-6-nitrobenzoic acid with 3-phenylbutylamine in the presence of a reducing agent such as iron powder. The reaction proceeds through a reduction of the nitro group to an amino group, followed by an amide bond formation between the carboxylic acid group of the benzoic acid and the amine group of the 3-phenylbutylamine.
Scientific Research Applications
2-Chloro-6-(3-phenylbutylamino)benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-Chloro-6-(3-phenylbutylamino)benzoic acid has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-chloro-6-(3-phenylbutylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(13-6-3-2-4-7-13)10-11-19-15-9-5-8-14(18)16(15)17(20)21/h2-9,12,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMZQUVHZSBIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C(=CC=C1)Cl)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)

![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)


![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)


